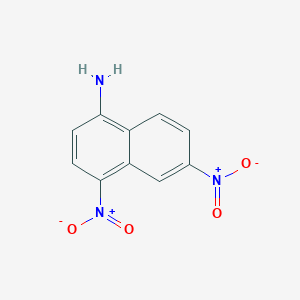
4,6-Dinitronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitronaphthalen-1-amine is an organic compound with the molecular formula C10H7N3O4 It is a derivative of naphthalene, characterized by the presence of two nitro groups at the 4 and 6 positions and an amine group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitronaphthalen-1-amine typically involves the nitration of 1-naphthylamine. A common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as nickel acetate can enhance the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dinitronaphthalen-1-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4,6-Diaminonaphthalen-1-amine.
Substitution: Various substituted naphthalenes depending on the nucleophile used
Applications De Recherche Scientifique
4,6-Dinitronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds
Mécanisme D'action
The mechanism of action of 4,6-Dinitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects .
Comparaison Avec Des Composés Similaires
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 2,3-Dinitronaphthalene
Comparison: 4,6-Dinitronaphthalen-1-amine is unique due to the specific positioning of its nitro and amine groups, which influence its reactivity and interaction with other molecules. Compared to other dinitronaphthalenes, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
90765-72-3 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
4,6-dinitronaphthalen-1-amine |
InChI |
InChI=1S/C10H7N3O4/c11-9-3-4-10(13(16)17)8-5-6(12(14)15)1-2-7(8)9/h1-5H,11H2 |
Clé InChI |
BQJJQMSZJQQLPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


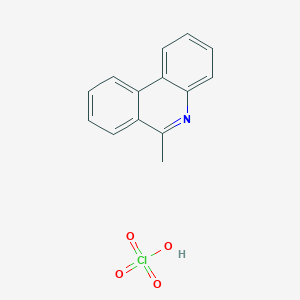
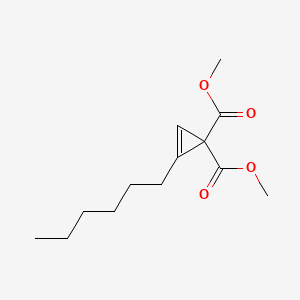
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
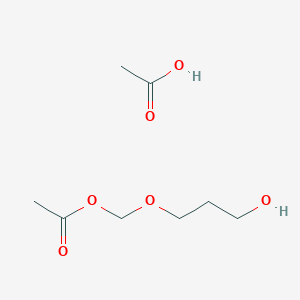
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
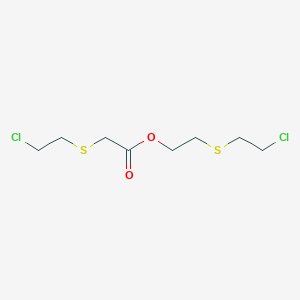
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
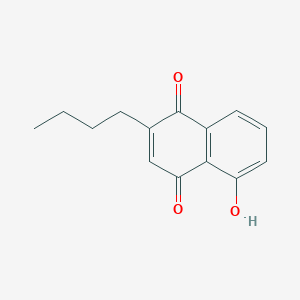
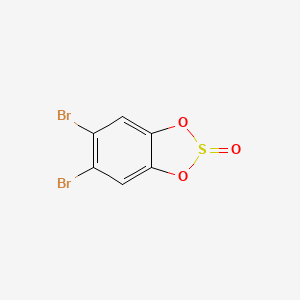
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
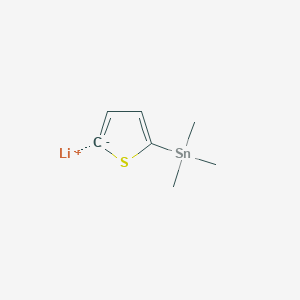
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
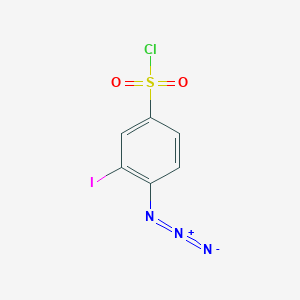
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
